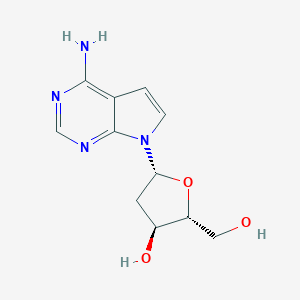

2'-Desoxytubercidin

Übersicht

Beschreibung

2’-Deoxytubercidin is a nucleoside analog that belongs to the class of N-glycosylpyrrolopyrimidines. It is structurally similar to tubercidin, with the primary difference being the replacement of the hydroxy group at position 2 of the ribose moiety with a hydrogen atom

Wissenschaftliche Forschungsanwendungen

2’-Deoxytubercidin has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various nucleoside analogs.

Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.

Medicine: The compound exhibits potential as an antitumor and antiviral agent.

Industry: Its derivatives are explored for use in pharmaceuticals and as biochemical probes.

Wirkmechanismus

Target of Action

2’-Deoxytubercidin, also known as 7-Deaza-2’-deoxyadenosine, primarily targets the P2 nucleoside transporter and adenosine kinase . These targets play a crucial role in the uptake and activation of the compound .

Mode of Action

The compound interacts with its targets by entering cellular metabolism through conversion to the corresponding nucleoside monophosphate via phosphorylation at the 5’-position by adenosine kinase . This interaction results in changes at the cellular level, affecting the function of the targets .

Biochemical Pathways

The affected pathways involve the conversion of 2’-Deoxytubercidin to its corresponding nucleoside monophosphate . This process affects downstream effects such as the accumulation of tubercidin nucleotides in mammalian erythrocytes and the incorporation of tubercidin into the nucleic acids of susceptible bacteria .

Pharmacokinetics

It’s known that the compound displays curative activity in animal models of acute and cns-stage disease, even at low doses and oral administration .

Result of Action

The molecular and cellular effects of 2’-Deoxytubercidin’s action include its potent trypanocidal activity in vitro . It also shows curative activity in animal models of acute and CNS-stage disease .

Action Environment

The action, efficacy, and stability of 2’-Deoxytubercidin can be influenced by environmental factors such as pH . For instance, the mispairing with dC is pH-dependent . Ambiguous base pairing is observed at pH 7 or under acid conditions, whereas base discrimination occurs in alkaline medium (pH 8.0) .

Biochemische Analyse

Biochemical Properties

2’-Deoxytubercidin is an analogue of adenosine and is a substrate for adenosine kinase . It enters cellular metabolism by being converted to the corresponding nucleoside monophosphate through phosphorylation at the 5’-position by adenosine kinase . This compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

2’-Deoxytubercidin has been shown to have potent effects on various types of cells. It inhibits the growth of several microorganisms, is toxic to many vertebrate species, and is powerfully cytotoxic to vertebrate cell lines in culture . It also displays curative activity in animal models of acute and CNS-stage disease, even at low doses and oral administration .

Molecular Mechanism

The molecular mechanism of 2’-Deoxytubercidin involves its conversion to the corresponding nucleoside monophosphate through phosphorylation at the 5’-position by adenosine kinase . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxytubercidin can change over time. For instance, the acid-soluble fraction of washed mouse fibroblasts previously exposed to radioactive 2’-Deoxytubercidin for a few hours contains most of the radioactivity extracted from the medium .

Dosage Effects in Animal Models

The effects of 2’-Deoxytubercidin vary with different dosages in animal models. It has been found to be a highly potent trypanocide in vitro and displays curative activity in animal models of acute and CNS-stage disease, even at low doses and oral administration .

Metabolic Pathways

2’-Deoxytubercidin is involved in several metabolic pathways. It enters cellular metabolism by being converted to the corresponding nucleoside monophosphate through phosphorylation at the 5’-position by adenosine kinase . This process involves interactions with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of 2’-Deoxytubercidin within cells and tissues involve the P2 nucleoside transporter and adenosine kinase, which are involved in the uptake and activation, respectively, of this analogue .

Subcellular Localization

Given its biochemical properties and interactions with various cellular components, it is likely that this compound may be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxytubercidin typically involves the desulphurisation of 4-amino-7-(2-S-benzyl-2-thio-2-deoxy-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine. This intermediate is obtained through an intramolecular episulphonium ion rearrangement of the isomeric 3’-S-benzyl-thio-xylo-2’-O-methylsulphonyl derivatives. The final desulphurisation step is carried out using sodium benzoate in N,N-dimethylformamide .

Industrial Production Methods: While specific industrial production methods for 2’-deoxytubercidin are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Deoxytubercidin undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by bases like sodium hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products:

Oxidation: Formation of oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the nucleoside.

Substitution: Substituted pyrimidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Tubercidin: The parent compound, differing by the presence of a hydroxy group at position 2 of the ribose moiety.

Cordycepin: Another nucleoside analog with a similar structure but different biological activity.

2’-Deoxyadenosine: A structurally related compound with distinct biological properties.

Uniqueness: 2’-Deoxytubercidin is unique due to its specific modifications that enhance its biological activity and stability. Its ability to be incorporated into nucleic acids and disrupt their synthesis sets it apart from other nucleoside analogs .

Biologische Aktivität

2'-Deoxytubercidin is a purine nucleoside analog with significant biological activity, particularly in the fields of oncology and infectious disease treatment. This compound has been studied for its mechanism of action, pharmacokinetics, and therapeutic potential in various disease models.

2'-Deoxytubercidin is structurally related to adenosine, which allows it to interfere with nucleoside metabolism and inhibit various kinases. Its mechanism primarily involves the inhibition of adenosine kinase, leading to altered purine metabolism and subsequent effects on cell proliferation and apoptosis. This inhibition is crucial for its antitumor effects, as it disrupts the normal cellular processes that cancer cells rely on for growth and survival.

Pharmacokinetics

Research indicates that 2'-deoxytubercidin is not significantly metabolized by mammalian tissues, making it a stable compound in biological systems. A study demonstrated that in mice, the renal plasma clearance of 2'-deoxytubercidin exceeded that of inulin by approximately threefold, suggesting efficient renal handling and potential for therapeutic use without extensive metabolic degradation . The uptake by kidney slices was found to be saturable and dependent on metabolic processes, indicating that it may utilize organic cation transport systems for renal secretion .

Case Studies and Research Findings

-

Antitumor Activity :

- In vitro studies have shown that 2'-deoxytubercidin exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in leukemia cells through pathways involving p53 activation and DNA damage response mechanisms .

- In vivo models have demonstrated significant tumor reduction when treated with 2'-deoxytubercidin, highlighting its potential as a chemotherapeutic agent. The compound's ability to induce G2 cell cycle arrest further supports its role in cancer therapy .

- Combination Therapies :

Activity Against Infectious Diseases

2'-Deoxytubercidin also exhibits potent activity against certain infectious diseases, particularly those caused by Trypanosoma brucei, the causative agent of African sleeping sickness. Studies indicate that this compound can effectively inhibit the growth of these parasites both in vitro and in vivo:

- Trypanocidal Activity : In vitro experiments revealed that 3'-deoxytubercidin (a derivative) is highly effective against Trypanosoma brucei, demonstrating curative activity in animal models even at low doses . The mechanism involves interference with purine uptake pathways critical for parasite survival.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antitumor Effects | Induces apoptosis; activates p53; causes G2 cell cycle arrest |

| Infectious Disease Treatment | Effective against Trypanosoma brucei; curative activity in animal models |

| Pharmacokinetics | High renal clearance; minimal metabolism by mammalian tissues |

| Combination Potential | Enhanced efficacy when combined with other chemotherapeutic agents |

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJSNUNKSPLDTO-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60129-59-1 | |

| Record name | 7-Deaza-2′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60129-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxytubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.